4-Chloro-3-hydroxybenzonitrile
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Overview
Description
4-Chloro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
Benzonitriles, in general, are known to play key roles in the synthesis of various compounds including benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Mode of Action
It’s known that benzonitriles can undergo reactions at the benzylic position . In these reactions, a nucleophile can attack the carbon atom at the same time that the leaving group departs, forming a new bond .
Biochemical Pathways
Benzonitriles are versatile chemicals that are used as intermediates in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .
Result of Action
Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-hydroxybenzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have different biochemical activities, which may lead to varying effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the activity of cofactors involved in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxybenzonitrile. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-chloro-3-cyanobenzaldehyde.
Reduction: The nitrile group can be reduced to an amine group, producing 4-chloro-3-hydroxybenzylamine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 4-chloro-3-cyanobenzaldehyde.
Reduction: 4-chloro-3-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile and hydroxyl groups.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Chloro-4-hydroxybenzonitrile: Similar structure but with the positions of the chlorine and hydroxyl groups reversed.
4-Chloro-2-hydroxybenzonitrile: The hydroxyl group is at the second position instead of the third.
4-Chloro-3-methoxybenzonitrile: The hydroxyl group is replaced by a methoxy group.
Uniqueness: 4-Chloro-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-3-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRCVJCTNBELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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